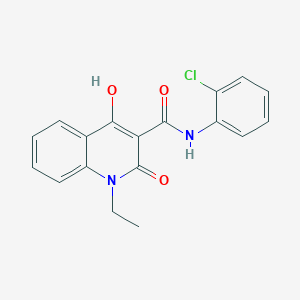

N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-2-21-14-10-6-3-7-11(14)16(22)15(18(21)24)17(23)20-13-9-5-4-8-12(13)19/h3-10,22H,2H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLCMIUTQNLZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties based on available research findings.

Molecular Formula and Structure

The molecular formula of this compound is . The compound features a quinoline core substituted with a 2-chlorophenyl group and an ethyl side chain.

Structural Representation:

| Property | Value |

|---|---|

| Molecular Formula | C19H17ClN2O3 |

| Molecular Weight | 357.8 g/mol |

| SMILES | CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3Cl)O |

| InChI Key | ODRJXPJTNPWOLI-UHFFFAOYSA-N |

Antibacterial Activity

Research has shown that quinoline derivatives possess various antibacterial properties. In a study focusing on the synthesis of similar compounds, moderate antibacterial activity was observed against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that these compounds could inhibit bacterial growth effectively at certain concentrations .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 30 |

| N-(2-chlorophenyl)... | P. aeruginosa | 40 |

Antiviral Activity

Quinoline derivatives have also been evaluated for their antiviral properties, particularly against HIV. Studies indicate that modifications to the quinoline scaffold can enhance antiviral activity. However, specific data on this compound's effectiveness against HIV remains limited .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented. For example, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The mechanism often involves inducing apoptosis and disrupting the cell cycle .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 1.5 |

| N-(2-chlorophenyl)... | Panc-1 | 2.0 |

Study on Antibacterial Effects

A recent study synthesized various quinoline derivatives and evaluated their antibacterial effects using the MIC assay. The results indicated that while some compounds exhibited strong activity against Gram-positive bacteria, others were more effective against Gram-negative strains .

Evaluation of Antiviral Properties

Another significant investigation focused on the antiviral properties of quinoline derivatives against HIV. The study highlighted that structural variations could lead to enhanced integrase inhibitory activity, although specific results for this compound were not detailed .

Apoptotic Mechanisms in Cancer Cells

In vitro studies have demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunctions. This suggests a promising avenue for future research on this compound as a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The 4-hydroxyquinoline-2-one core is highly versatile, with modifications at the N-alkyl, C-3 carboxamide, and aryl substituent positions significantly influencing activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of 4-Hydroxyquinoline-3-carboxamide Derivatives

Key Observations:

Substituent Position and Activity :

- The 3-pyridylmethyl analog (Table 1, Entry 1) demonstrated the highest reported analgesic activity (75.3% writhing inhibition in mice), attributed to electron-rich substituents (6,7-dimethoxy) enhancing receptor binding .

- Chlorine placement on the phenyl ring (e.g., 2-chloro vs. 3-chloro) may influence metabolic stability and target affinity. For instance, 2-chlorophenyl derivatives are less explored but could offer unique pharmacokinetic profiles compared to 3- or 5-chloro analogs .

Methoxy Modifications :

- Methoxy groups (e.g., 2-OCH₃ in Entry 2) may enhance bioavailability by modulating solubility and metabolic oxidation .

Key Observations:

Structure-Activity Relationships (SAR)

- Core Scaffold: The 4-hydroxy-2-oxo-1,2-dihydroquinoline moiety is essential for hydrogen bonding with biological targets, as seen in active analogs .

- Carboxamide Group : The N-aryl carboxamide is a critical pharmacophore; replacing it with esters or acids diminishes activity .

- Chlorine vs. Methoxy : Chlorine enhances electrophilicity and target binding, while methoxy groups improve solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.